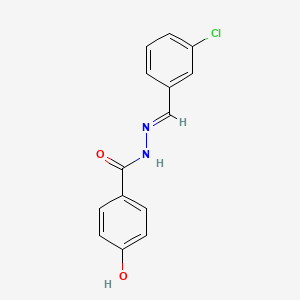

N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide and related compounds involves the condensation reaction of hydrazides with aldehydes in the presence of suitable solvents such as methanol. Yang et al. (2011) described the synthesis of similar hydrazone compounds through condensation reactions, highlighting the importance of solvent choice and reaction conditions in determining the yield and purity of the synthesized compounds (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazones, including N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide, is characterized by single crystal X-ray diffraction techniques. Studies such as those by Subashini et al. (2012) and Karrouchi et al. (2021) provide insights into the crystalline structure, confirming the E-configuration of the azomethine (N=CH) bond and detailing the geometric parameters such as bond lengths and angles (Subashini, Ramamurthi, & Stoeckli-Evans, 2012); (Karrouchi et al., 2021).

Chemical Reactions and Properties

Hydrazones, including N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide, participate in various chemical reactions, such as nucleophilic addition reactions, owing to the presence of the reactive azomethine group. These reactions are crucial for further functionalization and application of hydrazones in synthetic chemistry.

Physical Properties Analysis

The physical properties of hydrazones, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. For instance, the presence of halogen substituents and hydrogen bonding capabilities can significantly affect these properties. Studies like those by Inkaya et al. (2012) provide detailed analyses of the physical properties, including thermal stability and crystal packing, of similar compounds (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

科学的研究の応用

Synthesis and Characterization N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide belongs to a class of compounds known as Schiff bases, which are synthesized through the condensation of an aldehyde with an amine. These compounds, including similar N'-substituted benzohydrazide derivatives, have been extensively studied for their chemical properties, including their synthesis, characterization, and structural analysis through techniques such as FT-IR, NMR spectroscopy, and single crystal X-ray analysis (Sirajuddin et al., 2013).

Biological Activities Schiff bases, including N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide analogs, exhibit a wide range of biological activities. They have been screened for antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, demonstrating remarkable effectiveness in each area. These compounds have shown significant interaction with salmon sperm DNA (SS-DNA) via an intercalation mode of interaction, indicating their potential as DNA-targeting agents. Their antimicrobial activity against various bacterial and fungal strains has been noted, with minimum inhibitory concentrations ranging significantly, showcasing their potential in developing new antimicrobial agents. Furthermore, they exhibit cytotoxic activities comparable to controls, highlighting their potential in cancer research (Sirajuddin et al., 2013).

Antioxidant Properties The antioxidant activity of Schiff bases, including those similar to N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide, has been explored through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress in biological systems, which is linked to various chronic diseases. These compounds have been found to exhibit antioxidant activity comparable to that of known antioxidants, such as ascorbic acid, making them potential candidates for antioxidant therapy (Sirajuddin et al., 2013).

Safety and Hazards

Sigma-Aldrich mentions that they provide this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound.

特性

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQNUXERJFDPM-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)